molecular formula C11H10Cl2O2 B172531 4-(2,2-Dichlorocyclopropyl)phenyl acetate CAS No. 144900-34-5

4-(2,2-Dichlorocyclopropyl)phenyl acetate

Cat. No.: B172531
CAS No.: 144900-34-5
M. Wt: 245.1 g/mol
InChI Key: KOJAPEXFANADPV-UHFFFAOYSA-N
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Description

4-(2,2-Dichlorocyclopropyl)phenyl acetate is a chemical compound with the molecular formula C11H10Cl2O2. It is characterized by the presence of an acetate group attached to a phenyl ring, which is further substituted with a 2,2-dichlorocyclopropyl group. This compound is known for its applications in various fields of scientific research, including organic synthesis and pharmaceutical development.

Preparation Methods

The synthesis of 4-(2,2-Dichlorocyclopropyl)phenyl acetate can be achieved through several methods. One common synthetic route involves the reaction of 2,2-dichlorocyclopropanecarboxylic acid with phenylmagnesium bromide. This reaction typically yields the desired compound as the primary product, with minor amounts of byproducts. Industrial production methods often involve similar reaction conditions but are optimized for higher yields and purity.

Chemical Reactions Analysis

4-(2,2-Dichlorocyclopropyl)phenyl acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding phenolic derivatives.

    Reduction: Reduction reactions can convert the acetate group to an alcohol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl ring, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2,2-Dichlorocyclopropyl)phenyl acetate has a wide range of scientific research applications:

    Organic Synthesis: It is used as a reagent in organic synthesis due to its solubility in organic solvents and low volatility.

    Analytical Techniques: The compound is employed in gas chromatography and high-performance liquid chromatography for analytical purposes.

    Pharmaceutical Development: It is involved in the synthesis of various pharmaceuticals and has been investigated for its potential as an HDAC inhibitor in cancer therapy.

    Biological Research: The compound is used in studies of enzyme kinetics and the development of new drugs.

Mechanism of Action

The exact mechanism of action of 4-(2,2-Dichlorocyclopropyl)phenyl acetate is not fully understood. it is believed to interact with enzymes in multiple ways. It can bind to enzymes, inhibit their activity, or activate them. Additionally, the compound interacts with proteins, lipids, and other biomolecules, leading to changes in their structure and function. These interactions are crucial for its effects in biological systems.

Comparison with Similar Compounds

4-(2,2-Dichlorocyclopropyl)phenyl acetate can be compared with other similar compounds, such as:

    Ciprofibrate: This compound is an impurity of ciprofibrate and shares structural similarities.

    Phenyl Acetates: Other phenyl acetate derivatives may have different substituents on the phenyl ring, leading to variations in their chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications compared to other phenyl acetate derivatives.

Properties

IUPAC Name

[4-(2,2-dichlorocyclopropyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2O2/c1-7(14)15-9-4-2-8(3-5-9)10-6-11(10,12)13/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJAPEXFANADPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2CC2(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00464441
Record name 4-(2,2-Dichlorocyclopropyl)phenyl acetate
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Molecular Weight

245.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144900-34-5
Record name Phenol, 4-(2,2-dichlorocyclopropyl)-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144900-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2,2-Dichlorocyclopropyl)phenyl acetate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2,2-Dichlorocyclopropyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00464441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2,2-dichlorocyclopropyl)phenyl acetate
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